Cas no 838882-52-3 (2-[2-(2-Ethoxy-4-formyl-phenoxy)-acetylamino]-benzoic acid methyl ester)
838882-52-3 structure
Product Name:2-[2-(2-Ethoxy-4-formyl-phenoxy)-acetylamino]-benzoic acid methyl ester
Numero CAS:838882-52-3
MF:C19H19NO6
MW:357.357265710831
MDL:MFCD06633877
CID:3060083
PubChem ID:2987339
Update Time:2025-05-21
2-[2-(2-Ethoxy-4-formyl-phenoxy)-acetylamino]-benzoic acid methyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-[2-(2-Ethoxy-4-formyl-phenoxy)-acetylamino]-benzoic acid methyl ester
- Methyl 2-(2-(2-ethoxy-4-formylphenoxy)acetamido)benzoate
- methyl 2-[2-(2-ethoxy-4-formylphenoxy)acetamido]benzoate
- methyl 2-[[2-(2-ethoxy-4-formylphenoxy)acetyl]amino]benzoate
- Methyl 2-([(2-ethoxy-4-formylphenoxy)acetyl]amino)benzoate
- STK347135
- EN300-230610
- 838882-52-3
- CS-0299314
- G68583
- BBL038102
- AKOS000313473
- methyl 2-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate
- METHYL 2-{[2-(2-ETHOXY-4-FORMYLPHENOXY)ACETYL]AMINO}BENZOATE
-
- MDL: MFCD06633877
- Inchi: 1S/C19H19NO6/c1-3-25-17-10-13(11-21)8-9-16(17)26-12-18(22)20-15-7-5-4-6-14(15)19(23)24-2/h4-11H,3,12H2,1-2H3,(H,20,22)
- Chiave InChI: NEKDGNOOLABZLP-UHFFFAOYSA-N
- Sorrisi: O(CC(NC1C=CC=CC=1C(=O)OC)=O)C1C=CC(C=O)=CC=1OCC
Proprietà calcolate
- Massa esatta: 357.12123733g/mol
- Massa monoisotopica: 357.12123733g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 26
- Conta legami ruotabili: 10
- Complessità: 483
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 90.9Ų
2-[2-(2-Ethoxy-4-formyl-phenoxy)-acetylamino]-benzoic acid methyl ester Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-230610-0.05g |
838882-52-3 | 95% | 0.05g |
$612.0 | 2024-06-20 | ||
| Enamine | EN300-230610-0.1g |
838882-52-3 | 95% | 0.1g |
$640.0 | 2024-06-20 | ||
| Enamine | EN300-230610-0.25g |
838882-52-3 | 95% | 0.25g |
$670.0 | 2024-06-20 | ||
| Enamine | EN300-230610-0.5g |
838882-52-3 | 95% | 0.5g |
$699.0 | 2024-06-20 | ||
| Enamine | EN300-230610-1.0g |
838882-52-3 | 95% | 1.0g |
$728.0 | 2024-06-20 | ||
| Enamine | EN300-230610-2.5g |
838882-52-3 | 95% | 2.5g |
$1428.0 | 2024-06-20 | ||
| Enamine | EN300-230610-5.0g |
838882-52-3 | 95% | 5.0g |
$2110.0 | 2024-06-20 | ||
| Enamine | EN300-230610-10.0g |
838882-52-3 | 95% | 10.0g |
$3131.0 | 2024-06-20 | ||
| Enamine | EN300-230610-1g |
838882-52-3 | 1g |
$728.0 | 2023-09-15 | |||
| Enamine | EN300-230610-5g |
838882-52-3 | 5g |
$2110.0 | 2023-09-15 |
2-[2-(2-Ethoxy-4-formyl-phenoxy)-acetylamino]-benzoic acid methyl ester Letteratura correlata
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
838882-52-3 (2-[2-(2-Ethoxy-4-formyl-phenoxy)-acetylamino]-benzoic acid methyl ester) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti